N-([2,4'-bipyridin]-3-ylmethyl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-oxo-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c25-20(17-12-15-4-1-2-6-18(15)27-21(17)26)24-13-16-5-3-9-23-19(16)14-7-10-22-11-8-14/h1-12H,13H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFHSKNHHOXEAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=C(N=CC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-2-oxo-2H-chromene-3-carboxamide typically involves the coupling of a bipyridine derivative with a chromene carboxamide precursor. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated bipyridine with a boronic acid derivative of the chromene carboxamide in the presence of a palladium catalyst . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of homogeneous or heterogeneous catalysts can be optimized to improve yield and reduce reaction times. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-3-ylmethyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The bipyridine unit can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Bipyridinium salts.
Reduction: Dihydro derivatives.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
N-([2,4’-bipyridin]-3-ylmethyl)-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The bipyridine moiety coordinates with metal ions, forming stable complexes that can modulate various biochemical pathways . The chromene unit may interact with cellular proteins, affecting signal transduction and gene expression.
Comparison with Similar Compounds
Key Observations
Substituent Effects on Biological Activity: Bipyridine vs. In contrast, the benzylpiperidine moiety in 1A and compound 17 likely targets cholinesterases via hydrophobic interactions . Electron-Donating Groups: Compounds I and II (6-methyl, 3-methoxy) exhibit enhanced nonlinear optical (NLO) properties due to electron-donating substituents, which alter charge distribution . Bulky Substituents: The 7-O-(3,4-dichlorobenzyl)oxy group in ’s HDAC inhibitor increases steric bulk, improving HDAC1 binding affinity (IC50 = 0.47 µM vs. entinostat’s 0.41 µM) .
Synthetic Strategies :
- The target compound’s synthesis likely involves amide coupling between 2-oxo-2H-chromene-3-carboxylic acid and [2,4'-bipyridin]-3-ylmethanamine, analogous to methods in (e.g., Cs₂CO₃-mediated alkylation in acetonitrile) .
Unanswered Questions :
- The target compound’s specific biological activities (e.g., cholinesterase or HDAC inhibition) remain uncharacterized in the provided evidence. Comparative studies with analogs are needed.
Biological Activity
N-([2,4'-bipyridin]-3-ylmethyl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a chromene core, which is a well-known scaffold in drug design, particularly for its diverse biological activities. The bipyridine moiety enhances its coordination properties with metal ions, which can be pivotal in developing metal-based therapeutics.
The biological activity of this compound can be attributed to several mechanisms:
- Metal Coordination : The bipyridine structure allows the compound to form stable complexes with various metal ions, potentially enhancing its anticancer properties by targeting metal-dependent enzymes.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer progression and inflammation. For example, it has been shown to inhibit 15-lipoxygenase (15-LOX), an enzyme linked to various cancers and inflammatory diseases .
- Cell Cycle Arrest : Similar compounds have demonstrated the ability to induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often mediated through DNA damage and chromatin condensation mechanisms .
Anticancer Activity
This compound has been evaluated for its anticancer properties in various studies:
- In Vitro Studies : In experiments conducted on human prostate cancer cell lines (e.g., PC3 and DU145), the compound exhibited dose-dependent cytotoxicity. The IC50 values indicated that it was more effective against PC3 cells compared to DU145 cells, suggesting a selective action against certain cancer types .
| Cell Line | IC50 (μg/mL) at 24h | IC50 (μg/mL) at 48h | IC50 (μg/mL) at 72h |
|---|---|---|---|
| PC3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |
| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |
Anti-inflammatory Activity
The compound has also shown promise in anti-inflammatory applications:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are critical mediators of inflammation.
Case Studies
- Study on Chromene Derivatives : Research involving similar chromene derivatives demonstrated their efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The findings support the hypothesis that this compound may exhibit similar properties.
- Bipyridine Complexes : Compounds containing bipyridine moieties have been extensively studied for their role as ligands in coordination chemistry, leading to applications in catalysis and medicinal chemistry. These studies underline the versatility of bipyridine-containing compounds in developing novel therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
